

Spectroscopic Profile of 3-Benzoylphenylacetonitrile: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **3-benzoylphenylacetonitrile** is not readily available in public-domain literature or spectral databases. The data presented herein is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide serves as a reference for the expected spectral characteristics of **3-benzoylphenylacetonitrile** and outlines the general experimental protocols for its analysis.

Introduction

3-Benzoylphenylacetonitrile is a chemical intermediate of interest in organic synthesis and drug discovery, incorporating a benzoyl moiety, a substituted benzene ring, and a cyanomethyl group. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in research and development. This technical guide provides a summary of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-benzoylphenylacetonitrile**. Additionally, it outlines standard experimental protocols for acquiring such data and visualizes a potential synthetic route and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-benzoylphenylacetonitrile**. These predictions are derived from the known spectral



characteristics of related molecules such as 2-(3-benzoylphenyl)propionitrile, (3-methoxyphenyl)acetonitrile, and 3-acetylbenzonitrile, as well as established correlation tables for NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.85 - 7.75	m	4H	Aromatic H (benzoyl)
~ 7.65 - 7.45	m	5H	Aromatic H (phenyl & benzoyl)
~ 3.80	S	2H	-CH ₂ -CN

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~ 196	C=O (benzoyl)
~ 138 - 128	Aromatic C
~ 117	C≡N
~ 25	-CH ₂ -CN

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2250	Medium	C≡N stretch
~ 1660	Strong	C=O stretch (ketone)
~ 1600, 1450	Medium-Strong	Aromatic C=C stretch

Table 4: Predicted Mass Spectrometry (MS) Data



m/z	Interpretation
221	[M] ⁺ (Molecular Ion)
144	[M - C ₆ H ₅ CO] ⁺
116	[M - C ₆ H ₅ CO - CN] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅]+

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of a solid organic compound like **3-benzoylphenylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg of **3-benzoylphenylacetonitrile** would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The ¹H NMR spectrum would be acquired on a 400 MHz spectrometer, and the ¹³C NMR spectrum on a 100 MHz spectrometer. Chemical shifts would be referenced to the residual solvent peak.

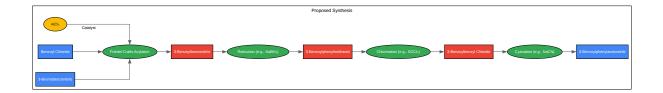
Infrared (IR) Spectroscopy: The IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample could be prepared.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) source on a mass spectrometer. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The instrument would be scanned over a mass range of, for example, m/z 50-500.

Visualizations

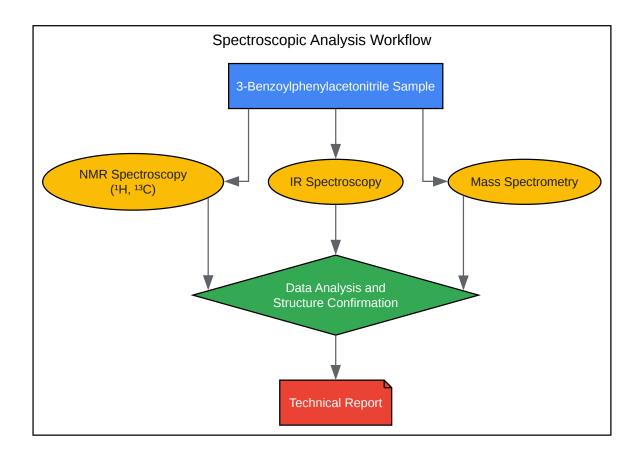
The following diagrams illustrate a potential synthetic pathway for **3-benzoylphenylacetonitrile** and a general workflow for its spectroscopic analysis.





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Caption: A proposed synthetic route to **3-benzoylphenylacetonitrile**.



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Caption: General workflow for the spectroscopic analysis of **3-benzoylphenylacetonitrile**.

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